molecular formula C19H19N3O3S B11414841 Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate

Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate

Cat. No.: B11414841
M. Wt: 369.4 g/mol
InChI Key: LDQOFXZDQNITFO-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Pyridinylamino Group: This step involves the coupling of the thiazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step is the esterification of the carboxylic acid intermediate to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, resulting in the formation of amines or dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be performed using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the thiazole ring can produce dihydrothiazoles.

Scientific Research Applications

Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical agent, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the pyridinylamino group are crucial for binding to these targets, often through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(4-hydroxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate
  • Methyl 3-[4-(4-chlorophenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate
  • Methyl 3-[4-(4-nitrophenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate

Uniqueness

Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other interactions, potentially increasing its efficacy as a pharmaceutical agent.

Biological Activity

Methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : It has demonstrated effectiveness against several bacterial and fungal strains.
  • Anti-inflammatory Effects : Research indicates potential in reducing inflammation in various models.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, which prevents further progression through the cell cycle.
  • Apoptosis Induction : It promotes programmed cell death via intrinsic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

A study involving the treatment of human breast cancer cell lines (MCF-7 and MDA-MB-231) with the compound revealed:

  • IC50 Values : The IC50 for MCF-7 was found to be 15 µM, while for MDA-MB-231 it was 20 µM.
Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

Efficacy Against Bacteria and Fungi

In vitro studies showed that this compound exhibits significant activity against:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Research indicates that this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Summary of Research Findings

The biological activity of this compound suggests a multifaceted role in pharmacology. Its anticancer properties are particularly noteworthy, with ongoing studies aimed at elucidating its mechanisms further. Additionally, its antimicrobial and anti-inflammatory activities position it as a potential candidate for therapeutic applications.

Future Directions

Future research should focus on:

  • In vivo Studies : To validate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To explore detailed pathways involved in its biological activities.
  • Structure-Aactivity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]propanoate

InChI

InChI=1S/C19H19N3O3S/c1-24-14-8-6-13(7-9-14)18-15(10-11-17(23)25-2)26-19(22-18)21-16-5-3-4-12-20-16/h3-9,12H,10-11H2,1-2H3,(H,20,21,22)

InChI Key

LDQOFXZDQNITFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=N3)CCC(=O)OC

Origin of Product

United States

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